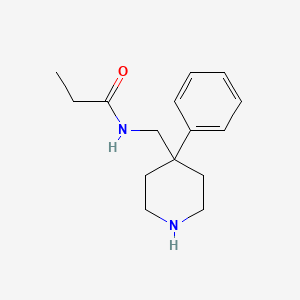
N-((4-Phenylpiperidin-4-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Phenylpiperidin-4-yl)methyl)propionamide is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.34798 g/mol It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Phenylpiperidin-4-yl)methyl)propionamide typically involves the reaction of 4-phenylpiperidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-Phenylpiperidin-4-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-((4-Phenylpiperidin-4-yl)methyl)propionamide is a synthetic compound belonging to the piperidine class of derivatives, which has a piperidine ring substituted with a phenyl group and a propionamide moiety. Piperidine derivatives have gained attention in medicinal chemistry because of their diverse biological activities and potential therapeutic uses.
Scientific Research Applications
Lead Compound for Developing New Analgesics or Neuroprotective Agents
this compound is being explored as a lead compound for developing new analgesics and neuroprotective agents. Research suggests that compounds similar to this compound exhibit biological activities, particularly in analgesia and neuropharmacology. Derivatives of piperidine are known to interact with opioid receptors, which may contribute to their analgesic effects. Some studies suggest that these compounds can inhibit enzymes such as acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease.
Interaction and Binding Affinity Studies
Interaction studies involving this compound focus on its binding affinity to various receptors, particularly opioid and cholinergic receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. Research has shown that modifications to the piperidine structure can significantly alter interaction profiles, highlighting the importance of structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of N-((4-Phenylpiperidin-4-yl)methyl)propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperidine moiety is known to interact with opioid receptors, potentially leading to analgesic effects. Additionally, the compound may modulate other signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A precursor in the synthesis of N-((4-Phenylpiperidin-4-yl)methyl)propionamide.
N-((4-Phenylpiperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-((4-Phenylpiperidin-4-yl)methyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with opioid receptors and other molecular targets makes it a valuable compound for research in medicinal chemistry and pharmacology .
Properties
CAS No. |
83783-73-7 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-[(4-phenylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C15H22N2O/c1-2-14(18)17-12-15(8-10-16-11-9-15)13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3,(H,17,18) |
InChI Key |
IEYZMSATIKDYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1(CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















